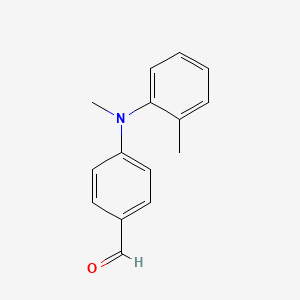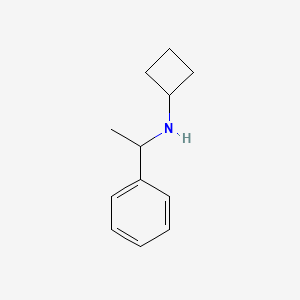
N-(1-phenylethyl)cyclobutanamine
説明
Synthesis Analysis
The synthesis of similar compounds involves asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation . This is a general synthetic procedure of a wide range of chiral amines by careful choice of insaturated esters and alkylation of the chiral enolate in the initial reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds are based on asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation .科学的研究の応用
Crystal Structure and Industrial Use
N-(1-phenylethyl)cyclobutanamine's derivatives have applications in industrial synthesis, such as in the creation of azo pigments. The crystal structure of these compounds has been studied extensively. For instance, N,N′-1,4-phenylene-bis(3-oxobutanamide) is an industrial intermediate used in azo pigment synthesis. Its crystal structure was determined using laboratory powder diffraction data and dispersion-corrected DFT calculations to confirm the structure (Brüning et al., 2009).
Biological Activities
Research on cyclobutane-containing alkaloids, which include derivatives of N-(1-phenylethyl)cyclobutanamine, has shown that these compounds exhibit significant antimicrobial, antibacterial, and anticancer activities. Over 210 compounds have been identified with these properties, originating from both terrestrial and marine species (Dembitsky, 2007).
Cyclobutane Formation in DNA
Studies on the conformation of DNA have utilized cyclobutane dimer formation. Cyclobutane dimer formation in (dA)n.(dT)n-tracts cloned in plasmid DNA has been used to probe their conformation, revealing unusual structures adopted by these tracts (Lyamichev, 1991).
Synthesis of Cyclobutanes
In the field of organic synthesis, cyclobutanes, including those derived from N-(1-phenylethyl)cyclobutanamine, are synthesized for various applications. A study on the electrochemical reduction of 1,4-dihalobutanes showed the production of a variety of products including cyclobutane, illustrating the chemical versatility of these compounds (Pritts & Peters, 1995).
Phytotoxicity Studies
N-Phenylethylamides, closely related to N-(1-phenylethyl)cyclobutanamine, have been isolated from bacteria and tested for phytotoxicity, indicating their potential use as herbicides. These compounds exhibited inhibitory effects against various microalgae species (Maskey et al., 2002).
Photocatalysis
Flavin derivatives, relevant to the study of N-(1-phenylethyl)cyclobutanamine, have been used in visible light photocatalysis. They enable efficient cyclobutane ring formation through intramolecular [2+2] cycloadditions, showcasing the potential of these compounds in photocatalytic applications (Mojr et al., 2015).
Safety And Hazards
特性
IUPAC Name |
N-(1-phenylethyl)cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHMVMRQYDQYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



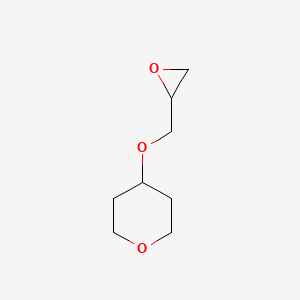
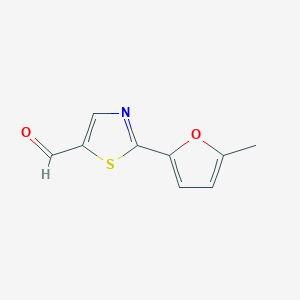
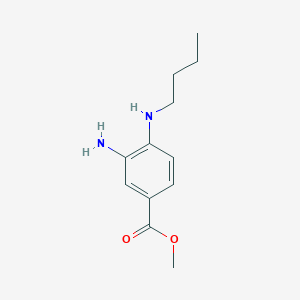
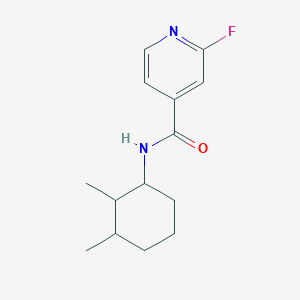
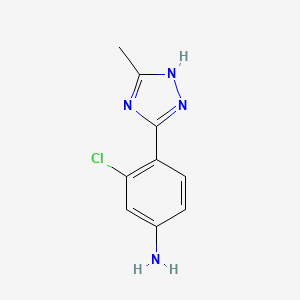
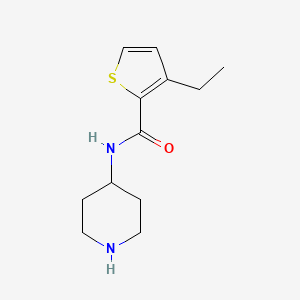
![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)
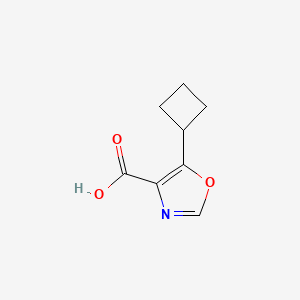
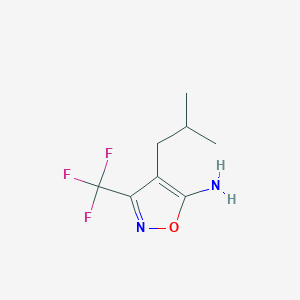
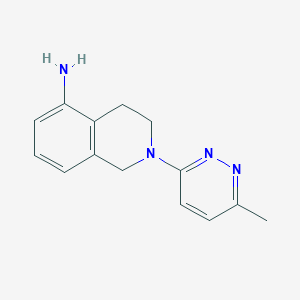
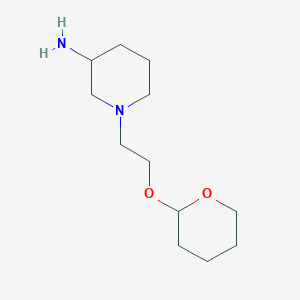
![2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid](/img/structure/B1427866.png)
![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)
